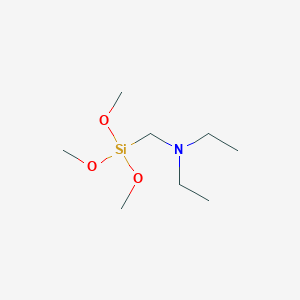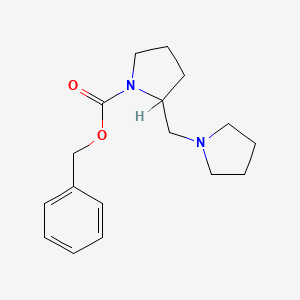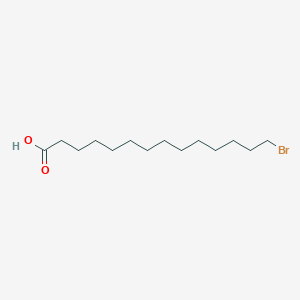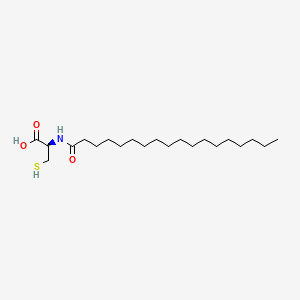
1,3-Thiazinane-4-carboxylic acid hydrochloride
Vue d'ensemble
Description
1,3-Thiazinane-4-carboxylic acid hydrochloride is a chemical compound with the empirical formula C5H10ClNO2S and a molecular weight of 183.66 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The compound is formed in vivo in humans as an adduct of homocysteine (Hcy), its thiolactone (HTL), and formaldehyde (FA), resulting in substituted thiazinane carboxylic acids .Molecular Structure Analysis
The SMILES string of the compound is O=C(O)C1NCSCC1.[H]Cl . The InChI key is PFKJMCMPMIGQRT-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound is reactive towards aldehydes in an aqueous environment . A gas chromatography–mass spectrometry (GC–MS) based method has been developed to identify and quantify this compound in human urine .Physical And Chemical Properties Analysis
The compound is a solid substance . It has an empirical formula of C5H10ClNO2S and a molecular weight of 183.66 .Applications De Recherche Scientifique
Metabolism and Sulfur Cycling
1,3-Thiazinane-4-carboxylic acid (TCA) is a metabolite formed in vivo through the reaction between homocysteine (Hcy) and formaldehyde (FA). This adduct plays a role in sulfur metabolism and may contribute to the regulation of Hcy levels in the body . Researchers investigate its impact on overall health and potential therapeutic implications.
Neuroprotection and Cognitive Enhancement
Pramiracetam, a nootropic compound, is structurally related to TCA. Researchers investigate its cognitive-enhancing effects, including memory improvement and neuroprotection. TCA’s role in these processes warrants further exploration .
Analytical Chemistry
TCA’s detection and quantification in biological samples are crucial for understanding its physiological roles. Gas chromatography coupled with mass spectrometry (GC–MS) methods have been developed to measure urinary TCA levels, aiding in clinical studies and diagnostics .
Mécanisme D'action
Target of Action
This compound is a unique chemical used by early discovery researchers
Mode of Action
It’s known that it belongs to the class of organic compounds known as thiazolecarboxylic acids and derivatives . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid group (or a derivative thereof) . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
One study suggests that it may be involved in the reaction of homocysteine (hcy) with formaldehyde (fa), providing 1,3-thiazinane-4-carboxylic acid . The downstream effects of this reaction on other biochemical pathways are yet to be fully understood.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,3-Thiazinane-4-carboxylic acid hydrochloride are not well-studied. Its impact on bioavailability is currently unknown. A study has developed an effective analytical tool based on gas chromatography coupled with a mass spectrometry technique (gc–ms) for the determination of urinary 1,3-thiazinane-4-carboxylic acid .
Result of Action
As a unique chemical used by early discovery researchers , its specific effects at the molecular and cellular level are subjects of ongoing research.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,3-thiazinane-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S.ClH/c7-5(8)4-1-2-9-3-6-4;/h4,6H,1-3H2,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKJMCMPMIGQRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCNC1C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Thiazinane-4-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoate](/img/structure/B3149613.png)
![4-[1,2,3]Triazolo[4,5-b]pyridin-3-yl-benzoic acid](/img/structure/B3149617.png)

![1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B3149655.png)



![2,8-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3149674.png)




